![molecular formula C16H16N2S B14202178 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione CAS No. 923036-81-1](/img/structure/B14202178.png)
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes a fused bicyclic system, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate starting materials under specific reaction conditions . For instance, the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base can lead to the formation of the imidazo[1,5-a]pyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione stands out due to its unique structure and diverse biological activities . Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . These compounds share some structural similarities but may differ in their specific biological activities and applications .
Properties
CAS No. |
923036-81-1 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C16H16N2S/c1-12-7-6-10-15-11-17(16(19)18(12)15)13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3/t13-/m0/s1 |
InChI Key |
CCUIAXNRPQQZBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=CC2=CN(C(=S)N12)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC2=CN(C(=S)N12)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)

![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
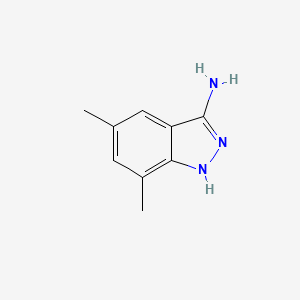
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
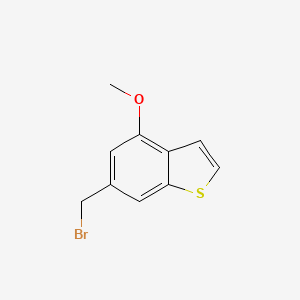
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
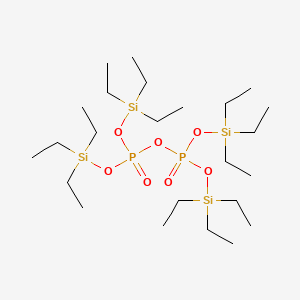
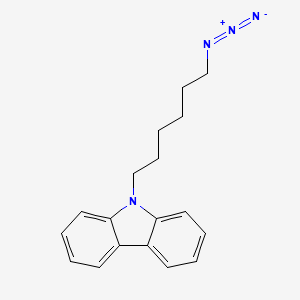
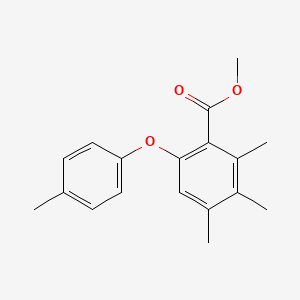
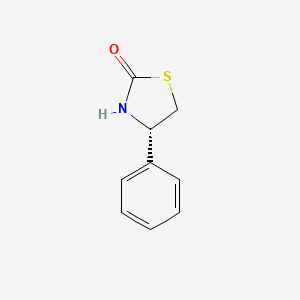
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
